meso-Tetra(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin, a class of heterocyclic macrocycle organic compounds known for their vibrant colors and roles in biological processes. [] TCPP is characterized by a central porphyrin ring with four phenyl groups attached, each bearing a carboxyl group. This structure confers unique properties to TCPP, making it a valuable molecule in various scientific research fields. TCPP acts as a photosensitizer, generating reactive oxygen species upon light irradiation. [, , ] Its four carboxyl groups promote water solubility and enable its integration into various nanomaterials and structures, including metal-organic frameworks (MOFs) and nanocomposites. [, , , , ]
Synthesis Analysis
TCPP synthesis involves a condensation reaction between pyrrole and 4-carboxybenzaldehyde. [] The reaction is typically carried out in an acidic medium, such as propionic acid, under reflux conditions. Purification of TCPP often involves recrystallization or column chromatography.
Molecular Structure Analysis
Coordination with metal ions: TCPP can act as a ligand, coordinating with metal ions to form metalloporphyrins. [, ] The carboxyl groups can participate in coordination, forming coordination polymers or MOFs. [, , ]
Esterification: The carboxyl groups of TCPP can undergo esterification with alcohols to form esters. []
Photodegradation: TCPP is susceptible to photodegradation under certain conditions, particularly in the presence of titanium dioxide catalysts. []
Mechanism of Action
TCPP's mechanism of action varies depending on the specific application. As a photosensitizer, it operates by absorbing light energy, transitioning to an excited state. [] This excited state TCPP then interacts with molecular oxygen, generating reactive oxygen species such as singlet oxygen. [, ] These reactive species can induce oxidative damage to target molecules, leading to effects like bacterial inactivation or photodynamic therapy. [, ] In other applications, TCPP's mechanism might involve its ability to coordinate with metal ions, alter electron transfer processes, or enhance light absorption. [, ]
Physical and Chemical Properties Analysis
Appearance: TCPP typically appears as a dark purple solid. []
Solubility: The presence of carboxyl groups renders TCPP soluble in polar solvents like water, methanol, and dimethyl sulfoxide. []
Absorption and Fluorescence: TCPP displays strong absorption in the visible region, with a characteristic Soret band around 400 nm and Q bands in the longer wavelength region. [, ] It exhibits fluorescence, emitting red light upon excitation. []
Thermal Stability: TCPP generally exhibits good thermal stability. []
Applications
Photosensitizer: TCPP serves as a photosensitizer in photodynamic therapy, generating singlet oxygen to inactivate bacteria and cancer cells. [, , ] Its integration into MOFs and nanocomposites enhances its photodynamic efficacy. [, ]
Biosensing: TCPP-functionalized interfaces on light-addressable potentiometric sensors (LAPS) enable sensitive detection of DNA methylation, distinguishing sites with 5-methylcytosine in nucleotide sequences. []
Electrochemiluminescence: TCPP exhibits electrochemiluminescence, enabling its use in sensitive bioassays and immunosensors for detecting various targets, including microRNA and the SARS-CoV-2 nucleocapsid protein. [, , ]
Cell Labeling: TCPP-doped graphene quantum dots emit red fluorescence, providing biocompatible nanomaterials for cell labeling and imaging applications. []
Catalysis: TCPP can act as a catalyst in various chemical reactions, such as the photocatalytic degradation of pollutants like methylene blue. [] Its incorporation into hybrid MOF films enhances catalytic CO2 conversion. []
Compound Description: Zn-TCPP is a metalloporphyrin formed by the chelation of a zinc(II) ion within the central cavity of the meso-Tetra(4-carboxyphenyl)porphine (TCPP) macrocycle. Like TCPP, Zn-TCPP possesses excellent photophysical properties and has been explored for various applications, including photosensitizers for photodynamic therapy, energy relay dyes in dye-sensitized solar cells, and as a component of electrochemiluminescent sensors. [, , , ]
Relevance: Zn-TCPP is directly derived from TCPP by metalation with a zinc ion. This modification can alter its photophysical and electrochemical properties, making it suitable for specific applications. For instance, Zn-TCPP demonstrates higher electrochemiluminescence efficiency compared to TCPP and other metalloporphyrins in the presence of oxygen. [] This difference highlights the impact of central metal ion on the properties and applications of porphyrin derivatives.
meso-Tetra(4-methoxyphenyl)porphine (H2TMPP)
Compound Description: H2TMPP is a free-base porphyrin structurally similar to TCPP, but with methoxy groups (-OCH3) instead of carboxylic acid groups (-COOH) at the para position of the phenyl rings. It shares the basic porphyrin structure with TCPP and exhibits photophysical properties but with distinct electronic characteristics due to the electron-donating nature of the methoxy substituents. []
Relevance: Comparing H2TMPP to TCPP provides insight into the influence of peripheral substituents on porphyrin properties. The electron-donating methoxy groups in H2TMPP result in lower electrochemiluminescence efficiency compared to TCPP, which has electron-withdrawing carboxylic acid groups. [] This comparison underscores the impact of substituent electronic effects on the photophysical and electrochemical behaviour of porphyrin-based compounds.
meso-Tetraphenylporphyrin (H2TPP)
Compound Description: H2TPP is the simplest tetraarylporphyrin, acting as a parent structure for various substituted derivatives, including TCPP. Unlike TCPP, H2TPP lacks any substituents on the phenyl rings, resulting in distinct solubility and electronic properties. Despite these differences, H2TPP serves as a fundamental building block for understanding the core characteristics of porphyrin systems. []
Tin(IV) Protoporphyrin IX (SnPP)
Compound Description: SnPP is a metalloporphyrin incorporating tin(IV) within the protoporphyrin IX ring system. Unlike the symmetric TCPP, protoporphyrin IX possesses a distinct substitution pattern on the porphyrin core, influencing its photophysical and chemical behaviour. SnPP, in particular, has been investigated in photodynamic therapy and photolithographic applications. []
Relevance: Although structurally distinct from TCPP, SnPP's use in similar research areas, such as photolithography, highlights the diverse applications of porphyrin-based compounds. [] The comparison between SnPP and TCPP in photocatalytic degradation processes emphasizes the influence of both central metal ion and porphyrin ring substitution on the reactivity and overall efficacy of these systems.
Compound Description: FeTCPP is another metalloporphyrin derived from TCPP, incorporating iron(III) as the central metal ion. This iron-porphyrin complex is particularly relevant for its ability to catalyze oxygen reduction reactions (ORR), a crucial process in electrochemical and biological systems. []
Relevance: FeTCPP, like Zn-TCPP, highlights the impact of metalation on the properties of TCPP. The presence of iron(III) in FeTCPP imparts catalytic activity towards ORR, a feature not observed with TCPP or Zn-TCPP. [] This catalytic activity makes FeTCPP a promising candidate for enhancing the performance of electrochemical devices, such as fuel cells, and demonstrates the versatility of TCPP as a platform for developing functional materials.
Palladium(II) meso-Tetra(4-carboxyphenyl)porphine (PdTCPP or PdT790)
Compound Description: PdTCPP, often referred to as PdT790, is a palladium(II) complex of TCPP that exhibits strong phosphorescence, making it suitable as an oxygen-sensitive probe. This compound's sensitivity to oxygen stems from the quenching of its phosphorescence by molecular oxygen, enabling its use in biological and environmental sensing applications. [, , , , , , , , ]
Relevance: PdTCPP is a crucial derivative of TCPP used extensively in research for measuring oxygen levels in various biological systems, from single muscle fibers to the human cornea. [, , , , , , , ] The ability of PdTCPP to report on oxygen concentrations in real-time demonstrates the potential of TCPP derivatives as sensitive and versatile tools for biological and medical research.
Relevance: While structurally dissimilar to TCPP, PC61BM's incorporation into a hybrid film with CuTCPP highlights the potential of combining different classes of materials with porphyrin derivatives to achieve synergistic effects in applications such as CO2 conversion. [] The efficient charge separation facilitated by the PC61BM/CuTCPP heterojunction underscores the importance of exploring hybrid systems for improving the performance of photocatalytic materials.
Carboxylic β-Cyclodextrin (β-CMCD)
Compound Description: β-CMCD is a cyclic oligosaccharide derived from starch with multiple carboxylic acid groups. While structurally distinct from TCPP, β-CMCD acts as a host molecule capable of encapsulating guest molecules within its hydrophobic cavity. This property allows β-CMCD to pre-enrich pollutants like 4-chlorophenol, enhancing their subsequent degradation. []
Relevance: The use of β-CMCD alongside a Pd(II) TCPP derivative in a metal-organic framework demonstrates the potential of integrating TCPP-based systems with other functional molecules for environmental remediation applications. [] By combining the pollutant capturing ability of β-CMCD with the photocatalytic activity of the Pd(II) TCPP derivative, a synergistic effect is achieved, leading to efficient pollutant removal. This approach highlights the versatility of TCPP derivatives in addressing environmental challenges.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.